
(2-Chlorophenyl)(cyclobutyl)methanamine hydrochloride
Overview
Description
(2-Chlorophenyl)(cyclobutyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C11H15Cl2N and its molecular weight is 232.15 g/mol. The purity is usually 95%.
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Biological Activity
(2-Chlorophenyl)(cyclobutyl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a chlorinated phenyl group attached to a cyclobutyl moiety via a methanamine functional group. Its unique structure contributes to its biological activity, influencing interactions with various biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to various biochemical and physiological responses. For instance, it may act as an inhibitor or modulator of neurotransmitter receptors, which is crucial for its potential therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, including Mycobacterium tuberculosis. The compound's structure may enhance its ability to penetrate bacterial cell walls and inhibit growth .
- Neurological Effects : The compound may influence serotonin receptor pathways, particularly the 5-HT2C receptor, which is implicated in mood regulation and psychotropic effects. This suggests potential applications in treating psychiatric disorders .
- Enzyme Inhibition : There is evidence of the compound's ability to inhibit specific enzymes that play roles in metabolic pathways, further supporting its therapeutic potential.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
(2-Chlorophenyl)(cyclopentyl)methanamine | Moderate antimicrobial activity | Receptor modulation |
(2-Chlorophenyl)(cyclohexyl)methanamine | Significant enzyme inhibition | Competitive inhibition |
(2-Chlorophenyl)(cyclopropyl)methanamine | Limited psychotropic effects | 5-HT receptor interaction |
This table illustrates the varying degrees of biological activity and mechanisms among related compounds, emphasizing the distinctive profile of this compound.
Case Studies and Research Findings
- Antimicrobial Studies : In a study evaluating over 100 compounds for activity against Mycobacterium tuberculosis, this compound demonstrated an MIC (Minimum Inhibitory Concentration) of less than 20 µM, indicating potent antimicrobial properties .
- Psychotropic Effects : A series of experiments focused on the 5-HT2C receptor revealed that this compound could selectively activate Gq signaling pathways without significant β-arrestin recruitment, suggesting a favorable profile for psychiatric applications .
- Enzyme Interaction Studies : The compound's ability to inhibit specific enzymes was tested in vitro, showing promising results with low cytotoxicity against HepG2 cells, which supports its potential as a therapeutic agent in metabolic disorders .
Scientific Research Applications
Pharmaceutical Development
The compound has been identified as a candidate for drug development due to its structural characteristics that may enhance its biological activity. The presence of the chlorophenyl group is significant, as halogen substituents can improve the lipophilicity and metabolic stability of drug candidates, which are critical for effective therapeutic agents. Preliminary studies suggest that (2-Chlorophenyl)(cyclobutyl)methanamine hydrochloride may exhibit activity against specific biological targets, making it a potential lead compound in the search for new pharmaceuticals.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its potential as an enzyme inhibitor or receptor modulator suggests that it could influence important biochemical pathways relevant to disease treatment. For instance, studies have shown that compounds with similar structures can affect neurotransmitter systems, potentially leading to applications in neuropharmacology .
Synthesis and Structural Variations
The synthesis of this compound typically involves multiple steps, including the formation of the cyclobutyl ring and the introduction of the chlorophenyl moiety. Variations in synthesis can lead to different analogs with potentially distinct pharmacological properties. For example, substituting different groups on the phenyl ring can significantly alter the compound's biological activity and selectivity.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(2-Chlorophenyl)(cyclobutyl)methanamine | Chlorine at ortho position | May exhibit unique receptor interactions |
(2-Fluorophenyl)(cyclobutyl)methanamine | Fluorine at ortho position | Enhanced lipophilicity and metabolic stability |
(4-Methylphenyl)(cyclobutyl)methanamine | Methyl substitution on phenyl | Potentially different pharmacological properties |
Case Studies and Research Findings
Several case studies have explored the applications of structurally similar compounds in medicinal chemistry:
- Antimicrobial Activity : Compounds similar to this compound have been evaluated for their antimicrobial properties against various bacterial strains. These studies utilized micro-well dilution assays to determine minimum inhibitory concentrations, revealing promising results for certain analogs .
- Cancer Research : Research has indicated that derivatives of cyclobutylamines may act as potent anticancer agents by modulating tubulin polymerization. This suggests that this compound could also be investigated for its potential in cancer therapeutics .
- Neuropharmacological Studies : Investigations into the effects of similar compounds on neurotransmitter systems have shown potential for developing treatments for neurological disorders, highlighting another avenue for research involving this compound .
Properties
IUPAC Name |
(2-chlorophenyl)-cyclobutylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-10-7-2-1-6-9(10)11(13)8-4-3-5-8;/h1-2,6-8,11H,3-5,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOFFPAZSPCIHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=C2Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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